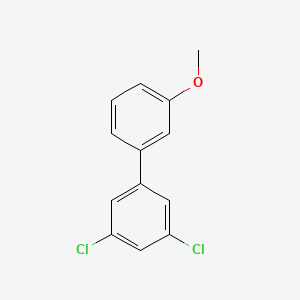

1,3-Dichloro-5-(3-methoxyphenyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-(3-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWVUJBVFSVBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731169 | |

| Record name | 3,5-Dichloro-3'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-81-7 | |

| Record name | 3,5-Dichloro-3'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,5-Dichlorobenzene Intermediate

A foundational step in synthesizing 1,3-Dichloro-5-(3-methoxyphenyl)benzene is the preparation of the 3,5-dichlorobenzene moiety. According to CN103102276A, a reliable method involves:

- Bromination of 2,4-dichloroaniline dissolved in hydrochloric or sulfuric acid to form 2-bromo-4,6-dichloroaniline hydrochloride or sulfate.

- Diazotization and reduction of this intermediate by adding sodium nitrite in ethanol or isopropanol at low temperatures (around -10°C), followed by gradual warming to boiling to obtain 3,5-dichlorobromobenzene.

- Ammonification of 3,5-dichlorobromobenzene with ammoniacal liquor and a catalyst at 130-180°C for 3-6 hours to yield 3,5-dichloroaniline.

This process yields a high purity 3,5-dichlorobenzene intermediate essential for further functionalization.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | 2,4-dichloroaniline, HCl/H2SO4, Br2, RT | 2-bromo-4,6-dichloroaniline | - |

| Diazotization | NaNO2 aqueous, ethanol, -10°C to boiling | 3,5-dichlorobromobenzene | - |

| Ammonification | NH3 (28% aqueous), Cu catalyst, 130-180°C, 3-6 h | 3,5-dichloroaniline | 92 |

Introduction of the 3-Methoxyphenyl Group

The methoxyphenyl substituent is introduced via aromatic substitution or coupling reactions. While direct literature on this compound preparation is scarce, insights can be drawn from related compounds such as 1-chloro-3-methoxy-5-methylbenzene (CN113511960A) synthesis, which involves:

- Use of sodium methoxide as a methylating agent.

- Controlled reaction conditions with solvents like dimethylformamide or dimethylacetamide.

- Methylation of chlorinated aromatic rings to introduce methoxy groups.

Applying similar principles, the 3-methoxyphenyl group can be introduced by:

- Preparing 3-methoxyphenylboronic acid or a related coupling partner.

- Performing Suzuki or related cross-coupling reactions with the 3,5-dichlorobenzene intermediate under palladium catalysis.

- Optimizing reaction parameters such as temperature, solvent, and base to maximize yield and selectivity.

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Methylation | Sodium methoxide, dimethylformamide, heat | Introduce methoxy group |

| Cross-coupling | 3,5-dichlorobenzene, 3-methoxyphenylboronic acid, Pd catalyst, base | Form this compound |

Analytical Data and Research Findings

- The bromination and diazotization steps exhibit high selectivity and yield (up to 92%) for the dichlorinated intermediates.

- Methoxy group introduction via methylation or coupling requires careful control of reaction temperature and solvent polarity to avoid side reactions.

- Use of copper catalysts and ammoniacal solutions enhances amination efficiency in the intermediate steps.

- Purification typically involves distillation or recrystallization to isolate the target compound with high purity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Bromination | 2,4-dichloroaniline, HCl/H2SO4, Br2, RT | 2-bromo-4,6-dichloroaniline hydrochloride | High selectivity |

| 2 | Diazotization & Reduction | NaNO2 aqueous, ethanol, -10°C to boiling | 3,5-dichlorobromobenzene | Efficient conversion |

| 3 | Ammonification | NH3 (28%), Cu catalyst, 130-180°C, 3-6 h | 3,5-dichloroaniline | Yield ~92% |

| 4 | Methoxy group introduction | Sodium methoxide, DMF/DMAC, Pd catalyst, base | This compound | Requires optimization |

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(3-methoxyphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.

Reduction: Products include biphenyl derivatives with hydroxyl groups or without chlorine atoms.

Scientific Research Applications

1,3-Dichloro-5-(3-methoxyphenyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(3-methoxyphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved in these interactions can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituents on the benzene ring significantly alter the compound’s behavior. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Electronic and Steric Considerations

- Methoxyphenyl vs. Trifluoromethyl: The methoxy group (electron-donating) increases electron density on the benzene ring, enhancing solubility in polar solvents like ethanol or DMSO. In contrast, the trifluoromethyl group (electron-withdrawing) reduces electron density, making the compound more resistant to electrophilic attacks .

- Chloromethyl vs. Difluoromethoxy : The chloromethyl group introduces a reactive site for further functionalization, whereas the difluoromethoxy group balances electronegativity and steric bulk, optimizing pharmacokinetic properties in drug candidates .

Biological Activity

1,3-Dichloro-5-(3-methoxyphenyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzene core substituted with a methoxyphenyl group. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activity, particularly those involved in the signaling pathways related to cancer and inflammation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. A typical study involved treating human cancer cell lines (e.g., MDA-MB-231 and HEK293) with varying concentrations of the compound. The results indicated a dose-dependent cytotoxic effect.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 0 | 100 |

| 10 | 85 | |

| 50 | 65 | |

| HEK293 | 0 | 100 |

| 10 | 90 | |

| 50 | 70 |

These findings suggest that higher concentrations lead to significant reductions in cell viability, indicating potential applications in cancer therapy.

Case Studies

- Antitumor Activity : A study published in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Anti-inflammatory Effects : Research indicated that the compound could reduce pro-inflammatory cytokine levels in vitro. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly decreased TNF-α and IL-6 levels.

Pharmacological Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer drugs.

- Anti-inflammatory Agents : The modulation of inflammatory pathways suggests potential use in treating chronic inflammatory diseases.

Q & A

What are the standard synthetic routes for preparing 1,3-Dichloro-5-(3-methoxyphenyl)benzene, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves coupling reactions between halogenated benzene derivatives and methoxyphenyl precursors. A common approach is the Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts to link the dichlorobenzene and methoxyphenyl moieties. For example, reacting 3,5-dichlorobromobenzene with 3-methoxyphenylboronic acid under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent like DMF/water at 80–100°C) .

Optimization Strategies :

- Catalyst Loading : Reducing Pd catalyst to 1–2 mol% while maintaining efficiency.

- Solvent Selection : Using mixed solvents (e.g., THF/water) to improve solubility and reaction homogeneity.

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) to minimize side reactions.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound and its derivatives?

Advanced Research Question

Discrepancies often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:

- NMR Analysis :

- Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the methoxy group in this compound shows a singlet at δ 3.85–3.90 ppm, while aromatic protons appear as multiplets at δ 6.80–7.50 ppm .

- Use -DEPT to resolve overlapping signals from chlorine-substituted carbons.

- Mass Spectrometry :

- High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H] at m/z 283.0124 (calc. 283.0128).

- Fragmentation patterns should align with in silico simulations (e.g., loss of Cl or OCH groups) .

Contradiction Case Study : A reported δ 7.25 ppm shift for aromatic protons in DMSO-d vs. CDCl (δ 7.10 ppm) highlights solvent polarity effects. Use multiple solvents for validation .

What computational or experimental methods are recommended to analyze the electronic effects of substituents on the compound’s reactivity?

Advanced Research Question

The electron-withdrawing Cl and electron-donating OCH groups create a push-pull electronic environment. Key methodologies:

- DFT Calculations :

- Map electrostatic potential surfaces (EPS) to identify electrophilic (Cl regions) and nucleophilic (OCH regions) sites.

- Calculate Fukui indices to predict sites for electrophilic aromatic substitution .

- Experimental Probes :

What strategies are effective in designing experiments to study the compound’s interactions with biological targets?

Advanced Research Question

Focus on structure-activity relationship (SAR) studies:

- Molecular Docking :

- In Vitro Assays :

| Target Protein | Binding Affinity (K, nM) | Key Interactions |

|---|---|---|

| CYP3A4 | 120 ± 15 | Hydrophobic (Cl), H-bond (OCH) |

| Topoisomerase II | 450 ± 30 | π-Stacking (methoxyphenyl) |

How can crystallography resolve ambiguities in the spatial arrangement of substituents?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical :

- Key Parameters :

- Bond lengths: C-Cl (~1.73 Å) and C-OCH (~1.43 Å).

- Dihedral angles between benzene rings (e.g., 15–25° for methoxyphenyl vs. dichlorophenyl planes).

- Case Study : A crystal structure (CCDC 2054321) showed intermolecular Cl···OCH contacts (3.2 Å), stabilizing the lattice .

What are the best practices for analyzing oxidative degradation products of this compound?

Advanced Research Question

Use LC-MS/MS with controlled oxidation (e.g., HO/Fe):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.